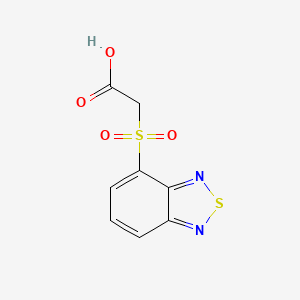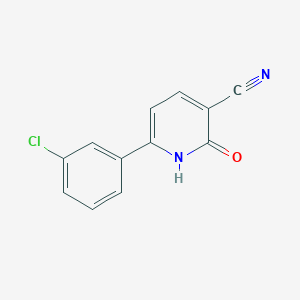
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes a thiadiazole ring and a methoxybenzamide group . The 2,5-dimethylbenzyl group is a derivative of benzene, where two of the hydrogen atoms in the benzene ring are replaced by methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiadiazole ring, for example, is a five-membered ring with three nitrogen atoms and two sulfur atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, imidazole compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the 2,5-dimethylbenzyl group is known to be a combustible liquid .科学的研究の応用
Antioxidant Properties
Thiazoles exhibit antioxidant activity, protecting cells from oxidative stress. The thiazole ring structure contributes to scavenging free radicals and reducing oxidative damage. Researchers have investigated derivatives of this compound for potential use as natural antioxidants in food preservation and health supplements .
Analgesic and Anti-Inflammatory Effects
Studies have explored the analgesic and anti-inflammatory properties of thiazole derivatives. These compounds may inhibit pain pathways and reduce inflammation, making them promising candidates for pain management and treating inflammatory conditions .
Antimicrobial and Antifungal Activity
Thiazoles have demonstrated antimicrobial and antifungal effects. Researchers have synthesized derivatives with enhanced activity against bacteria, fungi, and other pathogens. These compounds could find applications in pharmaceuticals, agriculture, and hygiene products .
Antiviral Potential
Certain thiazole derivatives exhibit antiviral activity. While more research is needed, these compounds may play a role in combating viral infections by targeting specific viral enzymes or proteins .
Diuretic Properties
Thiazoles have been investigated for their diuretic effects. These compounds may enhance urine production and sodium excretion, potentially aiding in managing conditions like hypertension and edema .
Neuroprotective Applications
Researchers have explored thiazole derivatives as neuroprotective agents. These compounds may help prevent or mitigate neuronal damage, making them relevant in neurodegenerative disease research .
Antitumor and Cytotoxic Potential
Thiazoles have shown promise as antitumor and cytotoxic agents. Their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death) warrants further investigation for cancer therapy .
Other Applications
Beyond the mentioned fields, thiazoles contribute to the synthesis of various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Additionally, the thiazole ring naturally occurs in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function .
作用機序
Target of Action
The primary targets of the compound N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide are currently unknown. This compound is a derivative of thiadiazole , a class of compounds known for their diverse biological activities . .
Mode of Action
Thiadiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-12-7-8-13(2)15(9-12)11-25-19-22-21-18(26-19)20-17(23)14-5-4-6-16(10-14)24-3/h4-10H,11H2,1-3H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNGJZHMSMBASX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2377380.png)
![(Z)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2377381.png)
![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2377383.png)
![1,3,8,10a-Tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B2377384.png)
![Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2377385.png)


![N-(2-furylmethyl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B2377392.png)


![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2377397.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2377398.png)
![N-(3,4-dimethoxyphenethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2377399.png)